molecular formula C21H20FN3O B2462970 1-(2-fluorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-72-9

1-(2-fluorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No. B2462970
CAS RN: 899959-72-9
M. Wt: 349.409
InChI Key: FAPYISIJHMBQLX-UHFFFAOYSA-N
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Description

This compound is a pyrazine derivative. Pyrazines are aromatic compounds with a six-membered ring containing two nitrogen atoms. They are often used in pharmaceuticals and agrochemicals due to their biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the pyrazine ring, followed by further functionalization to introduce the fluorophenyl and methylphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The fluorophenyl and methylphenyl groups would be attached to this ring .


Chemical Reactions Analysis

As a pyrazine derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic substitution reactions on the aromatic ring, as well as reactions involving the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Pyrazine Derivatives in Pharmacological Research

Pyrazine derivatives, including compounds like 1-(2-fluorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, have been extensively studied for their pharmacological potential. These derivatives are recognized for their diverse pharmacological effects, such as antiproliferative, anti-infective, and cardiovascular or nervous system effects. Some pyrazine derivatives have even become clinically used drugs, indicating their significant medicinal value (Doležal & Zítko, 2015).

Pyrazine-Based Optoelectronic Materials

In addition to medicinal applications, pyrazine derivatives are also crucial in the synthesis of optoelectronic materials. The incorporation of pyrazine fragments into π-extended conjugated systems has been highly valued for creating novel materials for organic light-emitting diodes, colorimetric pH sensors, and other optoelectronic applications. This highlights the versatility of pyrazine derivatives in both the pharmaceutical industry and materials science (Lipunova et al., 2018).

Antitubercular Activity

Research has also explored the antitubercular activity of pyrazine derivatives. These studies have demonstrated that certain pyrazine derivatives exhibit significant activity against mycobacteria, offering potential pathways for the development of new antitubercular drugs. This emphasizes the importance of pyrazine derivatives in addressing global health challenges like tuberculosis (Asif, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyrazine derivatives is an active area of research, with potential applications in pharmaceuticals and agrochemicals. Future research could explore the synthesis of new pyrazine derivatives, their biological activity, and their potential uses .

properties

IUPAC Name

1-(2-fluorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-15-8-10-16(11-9-15)23-21(26)25-14-13-24-12-4-7-19(24)20(25)17-5-2-3-6-18(17)22/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPYISIJHMBQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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